molecular formula C24H25N3O2S2 B2558959 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 689262-82-6

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2558959
CAS RN: 689262-82-6
M. Wt: 451.6
InChI Key: LGGUHRGRNNCYIQ-UHFFFAOYSA-N
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

  • Thioureido-acetamides, including derivatives of the mentioned compound, are useful for heterocyclic syntheses through one-pot cascade reactions. These reactions contribute to the efficient synthesis of various heterocycles like imidazo[1,2-c]pyrimidines, which are significant in medicinal chemistry (Schmeyers & Kaupp, 2002).

Structural Analysis

  • Studies on the crystal structures of similar compounds have provided insights into their molecular conformations, which is crucial for understanding their reactivity and interaction with biological targets (Subasri et al., 2016).

Antimicrobial and Anti-Inflammatory Agents

  • Novel heterocyclic compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some of these compounds showed significant inhibitory activity and could serve as potential therapeutic agents (Abu‐Hashem et al., 2020).
  • Another study focused on synthesizing derivatives as antimicrobial agents, indicating their potential as novel drug candidates (Hossan et al., 2012).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

  • Some derivatives were synthesized as potential dual inhibitors of human thymidylate synthase and dihydrofolate reductase. These enzymes are critical in the synthesis of DNA, and inhibitors can be effective in cancer therapy (Gangjee et al., 2008).

Synthesis of Other Heterocyclic Compounds

  • The compound and its derivatives have been used in the synthesis of various other heterocyclic compounds, demonstrating their versatility in organic synthesis and potential pharmacological applications (Deohate & Palaspagar, 2020).

properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S2/c1-15-9-10-16(2)19(11-15)25-21(28)14-30-24-26-20-12-17(3)31-22(20)23(29)27(24)13-18-7-5-4-6-8-18/h4-11,17H,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGUHRGRNNCYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

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